molecular formula C19H11BrClN3OS B3588651 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide

Cat. No.: B3588651
M. Wt: 444.7 g/mol
InChI Key: SGZBYWOMKMXBIT-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase and interact with various receptors in the body . The exact pathways and targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromopyridine moiety, in particular, distinguishes it from other benzothiazole derivatives and contributes to its unique properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3OS/c20-12-7-11(9-22-10-12)18(25)23-13-5-6-15(21)14(8-13)19-24-16-3-1-2-4-17(16)26-19/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZBYWOMKMXBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide

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